4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with promising properties for use in various scientific applications . It has a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol.
Synthesis Analysis
The synthesis of pyrimidines, including 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, involves numerous methods . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one such method .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid contributes to its unique properties.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of pyrimidines . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
Synthesis Techniques and Derivatives
A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases direct formation techniques and explores the synthesis of various new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, highlighting innovative approaches in the creation of these compounds (Santilli, Kim, & Wanser, 1971).
Antiviral Activity
Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are related to the thieno[2,3-d]pyrimidine structure, has demonstrated potential antiviral properties. These compounds showed marked inhibitory activity against retrovirus replication in cell culture, highlighting the potential for thieno[2,3-d]pyrimidine derivatives in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Heterocyclic Chemistry and Drug Synthesis
Studies in heterocyclic chemistry involving thieno[2,3-d]pyrimidines have led to the synthesis of compounds with potential as orally active antiallergy agents. This research underscores the utility of thieno[2,3-d]pyrimidine derivatives in the creation of new therapeutic agents with specific biological activities (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).
Antioxidant Properties
The synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives and their evaluation for in vitro antioxidant activity revealed that certain derivatives exhibited significant radical scavenging, suggesting the potential for these compounds in antioxidant applications. This indicates the versatility of thieno[2,3-d]pyrimidine derivatives in various pharmacological contexts (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Efficient Synthesis and Biological Activity
An efficient synthesis process for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their carboxylic acid derivatives has been developed, contributing to the growing body of knowledge on synthesizing these compounds more effectively. This research supports the continuous exploration of thieno[2,3-d]pyrimidine derivatives for their potential biological activities (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).
properties
IUPAC Name |
4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBMQXNFLUVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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